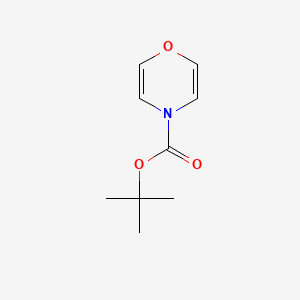

4-(tert-Butoxycarbonyl)-4H-1,4-oxazine

Description

Context of Nitrogen and Oxygen Heterocycles in Contemporary Organic Chemistry

Nitrogen and oxygen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique physicochemical properties, arising from the presence of heteroatoms, allow them to engage in specific biological interactions, making them privileged scaffolds in drug discovery. The ability of these heterocyples to participate in hydrogen bonding, coordinate with metal ions, and adopt diverse three-dimensional conformations underpins their broad utility. Consequently, the development of synthetic methodologies to access novel and functionalized heterocyclic systems remains a vibrant and essential area of chemical research.

Historical Development and Challenges in Accessing Parent 1,4-Oxazine Systems

Despite the importance of N,O-heterocycles, the parent 1,4-oxazine ring system proved to be a remarkably challenging synthetic target for many years. While numerous substituted and fused 1,4-oxazines were known, the fundamental, unsubstituted compound remained elusive, hindering a deeper understanding of its intrinsic properties.

For a considerable time, 1,4-oxazine was distinguished as one of the simplest heterocyclic compounds yet to be prepared and characterized. rsc.org Theoretical predictions about its bond lengths and electron distribution were the only available information for decades. rsc.org This synthetic challenge was rooted in the inherent instability of the 4H-1,4-oxazine structure. Related six-membered heterocycles with two heteroatoms from group 16, such as 1,4-dioxin, are known to be unstable and highly reactive, prone to addition reactions and polymerization. rsc.org Early attempts to synthesize 1,4-oxazine through various methods, including retro-Diels–Alder reactions, were unsuccessful. rsc.org The transient nature of the parent ring system made its isolation and spectroscopic characterization a formidable task for synthetic chemists.

A significant breakthrough in the field occurred with the development of a stable, accessible precursor: 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine. rsc.org The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom proved to be the key to taming the reactivity of the 1,4-oxazine core. This N-Boc derivative provided a stable, isolable compound that could be handled and studied under normal laboratory conditions.

The true significance of this precursor lies in its ability to cleanly release the parent 1,4-oxazine upon removal of the Boc group. Researchers successfully generated and spectroscopically characterized the parent 1,4-oxazine for the first time by thermal deprotection of this compound via flash vacuum pyrolysis (FVP). rsc.org This pivotal role of the N-Boc precursor effectively opened the door to finally studying the fundamental properties of this long-sought-after heterocycle.

The stability of the Boc-protected compound also allowed for detailed structural analysis. X-ray crystallography of this compound provided the first experimental data on the geometry of a simple 1,4-oxazine ring system. rsc.org

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₁₃NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0075 (2) |

| b (Å) | 10.1199 (4) |

| c (Å) | 15.6841 (6) |

| Volume (ų) | 952.54 (6) |

This data is derived from crystallographic information provided in the supporting information of Aitken et al., Chem. Commun., 2013, 49, 11365-11367.

Spectroscopic analysis of the N-Boc precursor was also crucial. The following table presents a comparison of the ¹³C NMR chemical shifts for the ring carbons in the Boc-protected precursor and the subsequently generated parent 1,4-oxazine.

| Compound | ¹³C NMR δ (CH-O) | ¹³C NMR δ (CH-N) |

| This compound | 126.4 ppm | 114.5 ppm |

| 4H-1,4-Oxazine | 126.4 ppm | 114.5 ppm |

Data sourced from Aitken et al., Chem. Commun., 2013, 49, 11365-11367. rsc.org

Overview of Research Trajectories for Boc-Protected 1,4-Oxazines

The successful synthesis and stabilization of the 1,4-oxazine ring system through N-Boc protection have paved the way for new research directions. The primary trajectory involves utilizing this compound and its derivatives as versatile building blocks in organic synthesis. The stability of the Boc-protected form allows it to undergo various chemical transformations that would be incompatible with the unprotected, unstable parent ring.

Research has explored palladium-catalyzed reactions, a powerful tool in modern synthetic chemistry, for the construction and functionalization of such heterocyclic systems. The Boc-protected ring can be seen as a stable platform for introducing substituents at various positions, leading to a diverse array of complex 1,4-oxazine derivatives. Furthermore, the potential for anionic functionalization, where the ring is deprotonated to form a reactive intermediate, opens up another avenue for creating substituted 1,4-oxazines that were previously inaccessible. These substituted oxazines are of interest in medicinal chemistry and materials science, where the core heterocycle can be decorated with different functional groups to tune its biological activity or physical properties. The N-Boc precursor, therefore, acts not just as a source of the parent compound, but as a foundational element for building a library of novel 1,4-oxazine-based molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,4-oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHEWTVTUSSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=COC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butoxycarbonyl 4h 1,4 Oxazine and Analogues

Strategies for 1,4-Oxazine Ring Formation

The construction of the 1,4-oxazine heterocyclic system is a key challenge addressed by several modern synthetic methods. These approaches range from base-promoted cyclizations to metal-catalyzed reactions and multi-component strategies, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.

Base-Promoted Cyclization of Alkynyl Alcohols

A highly efficient and environmentally friendly method for synthesizing 1,4-oxazine derivatives involves the base-promoted cyclization of alkynyl alcohols. acs.orgorganic-chemistry.org This approach operates without the need for solvents or metal catalysts, offering a significant advantage in green chemistry. organic-chemistry.org The reaction typically employs a strong base, such as sodium hydride (NaH), to promote an intramolecular cyclization of an N-substituted amino alkynyl alcohol. organic-chemistry.org

The process is highly regioselective, proceeding exclusively through an exo-dig cyclization to form the six-membered ring. acs.orgnih.gov The reaction mechanism is proposed to involve the formation of an allene (B1206475) intermediate, a pathway supported by Density Functional Theory (DFT) calculations. organic-chemistry.org This method has been successfully applied to various amino acid derivatives to produce 1,4-oxazine compounds with moderate to excellent yields. organic-chemistry.org

Table 1: Base-Promoted Cyclization of Alkynyl Alcohols

| Entry | Substrate | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Tosyl propargyl amino alcohol | NaH | 70°C, 40 min, solvent-free | 1,4-Oxazine derivative | 94 |

| 2 | Phenyl-substituted N-Tosyl amino alcohol | NaH | 70°C, 45 min, solvent-free | Phenyl-substituted 1,4-oxazine | 88 |

Intramolecular Wittig Reaction-Based Approaches

The intramolecular Wittig reaction provides a powerful pathway for the synthesis of unsaturated heterocyclic compounds, including 1,4-oxazine derivatives. arkat-usa.org This strategy involves the reaction of a vinylphosphonium salt, generated in situ, with an internal nucleophile. arkat-usa.org

In a typical procedure for 1,4-oxazine synthesis, a phosphine (B1218219) derivative reacts with a dialkyl acetylenedicarboxylate (B1228247) in the presence of a nitroso compound, such as 1-nitroso-2-naphthol. arkat-usa.org This initially forms a reactive 1:1 intermediate. Protonation of this intermediate leads to a vinylphosphonium salt, which then undergoes an intramolecular Wittig reaction. The cyclization of the resulting zwitterionic intermediate produces an oxaphosphorane, which collapses to yield the final 1,4-oxazine product and a phosphine oxide byproduct. arkat-usa.org This method is advantageous as it proceeds under mild and neutral conditions without requiring a catalyst. arkat-usa.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis offers a versatile and powerful tool for the synthesis and functionalization of heterocyclic systems, including oxazines. beilstein-journals.orgcdmf.org.br Palladium-catalyzed cascade cyclizations, in particular, enable the rapid construction of complex polycyclic scaffolds by forming multiple carbon-carbon and carbon-heteroatom bonds in a single operation. rsc.org

While direct palladium-catalyzed synthesis of the 1,4-oxazine ring is an area of ongoing research, a common strategy involves the functionalization of a pre-formed oxazine (B8389632) ring using palladium-catalyzed cross-coupling reactions. beilstein-journals.org For instance, halogenated oxazines can serve as precursors for introducing a variety of substituents. Reactions like the Suzuki coupling (with boronic acids) or the Sonogashira coupling (with terminal alkynes) allow for the introduction of aryl and alkynyl groups, respectively, onto the oxazine core. beilstein-journals.org These reactions typically utilize a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a base. beilstein-journals.org

Table 2: Palladium-Catalyzed Cross-Coupling of a 4-Bromo-oxazine Precursor

| Coupling Reaction | Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-oxazine | 82 |

Multi-Component Cyclocondensation Reactions for Oxazine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of oxazine derivatives, particularly 1,3-oxazines. researchgate.netactascientific.com These strategies often involve a one-pot condensation cyclization of starting materials like naphthols, an aldehyde (e.g., formaldehyde), and a primary amine. researchgate.net

The development of MCRs for 1,4-oxazine derivatives is a more complex challenge but holds significant promise. The general principle involves the careful selection of starting materials that contain the necessary fragments to assemble the 1,4-oxazine core in a single, convergent step. Such reactions are instrumental in rapidly building molecular diversity for chemical libraries. researchgate.net

Introduction and Strategic Manipulation of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.uk Its strategic use is fundamental in the synthesis of 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine.

Establishment of Boc Protection Protocols for 1,4-Oxazine Ring Precursors

The introduction of the Boc group onto the nitrogen atom of a 1,4-oxazine precursor is a crucial step to control reactivity and enable further synthetic transformations. The standard protocol for Boc protection involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org

This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acidic byproduct. fishersci.co.uk The choice of solvent is flexible, with common options including water, tetrahydrofuran (B95107) (THF), acetonitrile, or biphasic systems like chloroform (B151607) and water. fishersci.co.uk The reaction generally proceeds with high yields at room temperature or with gentle heating. fishersci.co.uk For precursors to 1,4-oxazines, the amine functionality is protected prior to cyclization or other modification steps to prevent unwanted side reactions. The Boc group's stability to bases and nucleophiles makes it compatible with many ring-forming strategies, including base-promoted cyclizations. organic-chemistry.org

Table 3: General Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 0°C to RT | High |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) | Room Temperature | High |

Thermal Deprotection via Flash Vacuum Pyrolysis (FVP) for Generating Parent 1,4-Oxazine

The tert-butoxycarbonyl (Boc) protecting group on this compound can be removed through thermal methods to yield the parent 4H-1,4-oxazine. acsgcipr.orgrsc.org Flash vacuum pyrolysis (FVP) is a particularly effective technique for this transformation, involving the distillation of the substrate through a high-temperature tube under high vacuum. scripps.eduuq.edu.au This method facilitates a unimolecular fragmentation of the Boc group into isobutylene (B52900) and carbon dioxide, liberating the free amine, in this case, the parent 1,4-oxazine. acsgcipr.orgrsc.org The FVP of the N-Boc precursor is a key method for generating and spectroscopically characterizing the fundamental 1,4-oxazine heterocycle, which is otherwise highly unstable. rsc.org

Optimization of FVP Parameters

The critical parameter in the Flash Vacuum Pyrolysis (FVP) of this compound is the furnace temperature. rsc.org Optimization of this parameter is essential to achieve the desired deprotection while minimizing thermal decomposition of the highly sensitive 1,4-oxazine product. rsc.org Research has shown that a temperature of 450 °C results in a mixture containing the desired 1,4-oxazine along with some unreacted precursor. rsc.org This allows for the spectroscopic observation of the parent heterocycle, which appears to be stabilized in solution by the presence of the precursor. rsc.org Increasing the pyrolysis temperature to 500 °C or higher leads to the complete conversion of the starting material. However, at these higher temperatures, the resulting 1,4-oxazine product is significantly less stable and prone to rapid decomposition before comprehensive spectroscopic analysis can be completed. rsc.org

| Pyrolysis Temperature (°C) | Observation | Product Outcome |

|---|---|---|

| 450 | Incomplete conversion of starting material | Mixture of 1,4-oxazine and unreacted this compound |

| ≥ 500 | Complete conversion of starting material | 1,4-Oxazine product which decomposes rapidly |

Solvent and Temperature Effects on Product Stability

The stability of the parent 1,4-oxazine, generated via FVP, is highly dependent on the solvent used for its collection and the ambient temperature. The compound is notably unstable, with a half-life of approximately one hour at room temperature in a chloroform-d (B32938) (CDCl₃) solution, where it decomposes into brown, insoluble polymeric materials. rsc.org Attempts to characterize the product in benzene-d₆ (C₆D₆) resulted in immediate polymerization. rsc.org The presence of unreacted this compound in the 450 °C pyrolysate appears to confer a degree of stability to the 1,4-oxazine in solution, possibly through intermolecular interactions. rsc.org This highlights the delicate nature of the parent 1,4-oxazine and the critical role of post-pyrolysis conditions in its observation and handling.

Asymmetric Synthesis Approaches Involving Chiral 1,4-Oxazine Derivatives

Chiral 1,4-oxazine derivatives are valuable intermediates in the synthesis of complex, biologically active molecules, such as non-natural amino acids. acs.orgacs.org Their synthesis often requires advanced methodologies to control the stereochemistry of the heterocyclic ring.

Stereocontrolled Formation of Chiral Oxazine Ring Systems

The stereocontrolled synthesis of chiral oxazine rings can be achieved through various strategies, including diastereoselective cyclization reactions. One approach involves the [4+2]-cycloaddition between conjugated nitroalkenes and olefins to stereoselectively construct the oxazine ring. mdpi.com Another powerful method is the palladium(0)-catalyzed diastereoselective oxazine formation, which has been successfully applied in the concise, stereocontrolled synthesis of (+)-polyoxamic acid, starting from a chiral trans-oxazoline building block. rsc.orgresearchgate.net The stereochemical outcome of such cyclizations can be influenced by factors like the bulkiness of protecting groups on the substrates. researchgate.net Bifunctional catalysis, employing aza-Michael-Michael reaction sequences, has also been developed for the annulation of tetrahydro-1,2-oxazine rings, yielding products with three contiguous stereocenters with high diastereoselectivity and enantioselectivity. rsc.org

Utilization of Chiral Auxiliaries and Templates for Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netsigmaaldrich.com In the context of oxazine chemistry, homochiral oxazinanones, derived from β-amino esters, have been employed as effective chiral auxiliaries. nih.gov N-acyl derivatives of these oxazinanones undergo highly stereoselective enolate alkylation and asymmetric aldol (B89426) reactions. nih.gov The stereoselectivity is often superior to that achieved with more common Evans oxazolidinone auxiliaries. nih.gov

These chiral templates provide a rigid structural framework that biases the approach of incoming reagents to one face of the molecule, leading to a high degree of diastereoselectivity. researchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved and recovered for reuse. researchgate.net For instance, (5R,6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one has been used as a versatile template for the synthesis of various amino acids and peptide isosteres in optically active form. acs.org

Lewis Acid-Promoted Stereodivergent Cyanation Strategies

A significant advancement in the asymmetric synthesis involving chiral 1,4-oxazines is the development of Lewis acid-promoted stereodivergent cyanation. acs.orgacs.org This strategy has been used effectively in the stereocontrolled asymmetric synthesis of α-hydroxy-β-amino acids. acs.orgacs.org The method involves the reaction of chiral (5R,6S)-2-acetoxy-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazines with trimethylsilyl (B98337) cyanide in the presence of a Lewis acid. acs.org

The choice of Lewis acid is crucial as it dictates the stereochemical outcome of the cyanation, allowing for the selective formation of different diastereomers from a single starting material. For example, using SnCl₄ promotes the formation of one diastereomer, while using TiCl₄ can favor the formation of the other. This stereodivergent approach provides access to diastereomerically pure oxazine-2-carboxylic acids, which are precursors to enantiomerically pure α-hydroxy-β-amino acids like isothreonine and nor-C-statine. acs.orgacs.org

| Lewis Acid | Diastereomeric Ratio (Product A : Product B) | Yield (%) |

|---|---|---|

| SnCl₄ | 95 : 5 | 81 |

| TiCl₄ | 5 : 95 | 75 |

| BF₃·OEt₂ | 80 : 20 | 60 |

| ZnCl₂ | 50 : 50 | 45 |

Mechanistic Investigations of 4 Tert Butoxycarbonyl 4h 1,4 Oxazine Transformations

Elucidation of Cyclization Reaction Pathways

While base-promoted cyclizations are a common strategy for the synthesis of heterocyclic compounds, the involvement of allene (B1206475) intermediates in the formation of 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine is not a widely documented pathway. Theoretical and experimental studies have more commonly implicated other intermediates in the cyclization of related N-Boc protected amino alcohols.

However, the versatility of allenes as synthetic precursors for heterocycles is well-established in reactions under different conditions. For instance, gold- and silver-catalyzed cyclizations of allenic N-Boc protected amines have been shown to yield oxazine (B8389632) derivatives. beilstein-journals.orgnih.govresearchgate.netresearchgate.net These catalytic transformations highlight the potential for allenes to serve as precursors to the oxazine ring system, though a base-promoted variant for the title compound remains less explored. The proposed, though not definitively established, pathway for a base-promoted reaction could hypothetically involve the deprotonation of a suitable precursor, followed by elimination to form an allene, which then undergoes intramolecular cyclization.

| Reaction Type | Key Intermediate | Promoter/Catalyst | Supporting Evidence |

|---|---|---|---|

| Base-Promoted Cyclization | Allene (Hypothetical) | Base | Largely undocumented for this compound. |

| Intramolecular Wittig Reaction | Zwitterion/Oxaphosphetane | Phosphine (B1218219) | Well-established for 1,4-oxazine derivatives. |

The intramolecular Wittig reaction represents a powerful and well-documented method for the synthesis of 1,4-oxazine derivatives. This reaction involves the use of a phosphine to mediate the cyclization of a precursor bearing both a carbonyl (or its equivalent) and a hydroxyl group, connected by a suitable tether. The mechanism of the Wittig reaction has been a subject of considerable discussion, with evidence pointing towards the formation of key intermediates that dictate the reaction's stereochemical outcome.

In the context of 1,4-oxazine synthesis, the proposed mechanism often involves the initial formation of a phosphonium (B103445) ylide. The subsequent reaction of the ylide with an intramolecular carbonyl group can proceed through a zwitterionic intermediate, also known as a betaine. This zwitterionic species is characterized by the presence of both a positive and a negative charge within the same molecule. The cyclization of this intermediate leads to the formation of a four-membered oxaphosphetane ring, which then collapses to yield the final 1,4-oxazine product and a phosphine oxide byproduct.

The existence and lifetime of the zwitterionic intermediate can be influenced by factors such as the nature of the substituents, the solvent, and the presence of metal salts. Under certain conditions, particularly in the absence of lithium salts, the reaction is believed to proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane, bypassing a discrete zwitterionic intermediate. However, for many intramolecular Wittig reactions leading to heterocyclic systems, the postulation of a zwitterionic intermediate provides a rational explanation for the observed reactivity and product distribution.

Mechanistic Role of the Boc Protecting Group in Facilitating Transformations

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its role extends beyond simply masking the reactivity of the nitrogen atom; it can actively participate in and influence the mechanism of chemical transformations. In the context of this compound, the Boc group plays a multifaceted role.

Firstly, the electron-withdrawing nature of the carbonyl moiety in the Boc group reduces the nucleophilicity and basicity of the nitrogen atom. This modulation of reactivity is crucial for controlling the course of subsequent reactions, preventing unwanted side reactions, and allowing for selective transformations at other positions of the molecule.

Secondly, the steric bulk of the tert-butyl group can impose significant conformational constraints on the 1,4-oxazine ring. This can influence the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of the molecule. X-ray crystallographic studies on the N-Boc precursor of 1,4-oxazine have provided valuable insights into the ring's geometry, which deviates from theoretically predicted parameters, underscoring the influence of the Boc group on the molecule's ground-state conformation. researchgate.net

Furthermore, the Boc group can influence the stability of adjacent reactive intermediates. For instance, in reactions involving the formation of a carbocation or a radical at a neighboring position, the Boc group can exert electronic effects that either stabilize or destabilize these transient species, thereby directing the reaction towards a specific pathway. The cleavage of the Boc group itself, typically under acidic conditions, proceeds through a stable tert-butyl cation, a mechanistic feature that ensures its facile removal without affecting other acid-labile functional groups in the molecule.

Analysis of Catalytic and Non-Catalytic Reaction Mechanisms in Oxazine Synthesis

The synthesis of the 1,4-oxazine ring can be achieved through both catalytic and non-catalytic methods, each with its own distinct mechanistic features and synthetic advantages.

Non-Catalytic Mechanisms: The intramolecular Wittig reaction, as discussed previously, is a prime example of a non-catalytic method for 1,4-oxazine synthesis. This reaction is driven by the formation of a strong phosphorus-oxygen double bond in the phosphine oxide byproduct, which provides the thermodynamic driving force for the reaction. The reaction proceeds under relatively mild and neutral conditions, and the starting materials can often be combined without the need for an external catalyst.

Another non-catalytic approach involves the thermal or photochemical cyclization of suitable precursors. For instance, the flash vacuum pyrolysis (FVP) of a precursor has been used to generate the parent 1,4-oxazine. researchgate.net These methods rely on high energy input to overcome the activation barrier for cyclization.

Catalytic Mechanisms: A variety of catalytic systems have been developed for the synthesis of 1,4-oxazines, offering advantages such as milder reaction conditions, higher efficiency, and greater functional group tolerance. For example, ruthenium-catalyzed tandem N-H insertion/cyclization of α-arylamino ketones and diazo pyruvates provides a direct route to functionalized 1,4-oxazines. The proposed mechanism involves the formation of a ruthenium-carbene intermediate, which then undergoes N-H insertion followed by intramolecular cyclization.

Palladium-catalyzed reactions have also been employed, such as the cyclization of precursors derived from N-Boc morpholine-3,5-dione. These reactions often proceed through well-defined organometallic intermediates, allowing for a high degree of control over the reaction outcome. Similarly, silver- and gold-catalyzed cyclizations of allenic or alkynyl precursors offer alternative catalytic routes to the oxazine core. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

| Approach | Example Reaction | Key Mechanistic Feature | Advantages |

|---|---|---|---|

| Non-Catalytic | Intramolecular Wittig Reaction | Formation of oxaphosphetane intermediate | Mild, neutral conditions; no metal catalyst required. |

| Catalytic | Ruthenium-catalyzed N-H insertion/cyclization | Formation of a metal-carbene intermediate | High efficiency; broad functional group tolerance. |

The choice between a catalytic and a non-catalytic approach depends on the specific target molecule, the availability of starting materials, and the desired reaction conditions. Mechanistic understanding of both types of processes is crucial for the rational design of new and improved synthetic routes to 1,4-oxazines and their derivatives.

Derivatization and Functionalization Strategies of 4 Tert Butoxycarbonyl 4h 1,4 Oxazine Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Oxazine (B8389632) Ring System

The 4H-1,4-oxazine ring, particularly when N-protected, is amenable to various substitution reactions that allow for the introduction of diverse functional groups. The electronic nature of the ring, influenced by the oxygen and nitrogen heteroatoms, dictates the regioselectivity of these transformations. C-H functionalization, particularly alpha to the nitrogen atom, has emerged as a powerful tool for derivatizing N-Boc protected saturated heterocycles.

Direct regioselective halogenation of the 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine ring is not extensively documented in the literature. However, strategies developed for closely related heterocyclic systems, such as benzo[b] nih.govrsc.orgoxazin-2-ones, provide a strong precedent for potential C-H functionalization pathways. Palladium-catalyzed C-H activation, using the ring nitrogen as an internal directing group, has been successfully employed for the ortho-halogenation of adjacent aromatic rings. nih.govresearchgate.netrsc.orgnih.gov This methodology typically uses N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source.

It is plausible that similar transition-metal-catalyzed approaches could be adapted for the direct halogenation of the C-H bonds on the 4H-1,4-oxazine core itself, likely favoring positions alpha to the nitrogen (C3 or C5). Such reactions would proceed via a C-H activation mechanism directed by the oxazine nitrogen, leading to regioselectively halogenated products that serve as versatile intermediates for further cross-coupling reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Regioselective Halogenation of Analogous Benzoxazinones This table illustrates conditions used for a related heterocyclic system which may be adaptable for this compound.

| Halogenating Agent | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂ (5) | PTSA | DCE | 100 (MW) | 15 min | 86 | nih.gov |

| N-Iodosuccinimide (NIS) | Pd(OAc)₂ (5) | PTSA | DCE | 100 (MW) | 15 min | 82 | nih.gov |

| N-Chlorosuccinimide (NCS) | Pd(OAc)₂ (5) | PTSA | DCE | 100 (MW) | 20 min | 78 | nih.gov |

The formation of new carbon-carbon bonds on the this compound scaffold is most effectively achieved through strategies involving the activation of C-H bonds, particularly those adjacent (alpha) to the nitrogen atom. The N-Boc group plays a crucial role in facilitating the deprotonation of these positions. This approach, extensively developed for other N-Boc heterocycles like piperidines, pyrrolidines, and 1,3-oxazinanes, typically involves a two-step sequence: anionic functionalization (see section 4.2) followed by reaction with a carbon electrophile. nih.govbeilstein-journals.orgmdpi.com

Alkylation: Following the generation of a lithiated intermediate by deprotonation with a strong base (e.g., sec-butyllithium), the resulting nucleophilic carbon can be quenched with various alkylating agents, such as alkyl halides, to install alkyl groups at the C2 or C6 positions. mdpi.com

Cross-Coupling Reactions: A more versatile strategy involves the transmetalation of the lithiated intermediate, for instance with a zinc salt, followed by a palladium-catalyzed Negishi cross-coupling reaction. This allows for the introduction of aryl and vinyl groups using the corresponding aryl or vinyl halides. The regioselectivity of these reactions can often be controlled by the choice of phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Cyanation: While direct cyanation of the N-Boc-1,4-oxazine ring is not well-documented, it is mechanistically plausible to achieve this transformation by quenching the lithiated intermediate with a suitable electrophilic cyanide source, such as N-cyanobenzensulfonamide or cyanogen (B1215507) bromide.

Table 2: Examples of C-H Functionalization for C-C Bond Formation in Analogous N-Boc Heterocycles This table showcases C-C bond forming reactions on similar scaffolds, demonstrating the potential for functionalizing this compound.

| Substrate | Reaction Type | Reagents | Product | Yield (%) | Reference |

| N-Boc-1,3-oxazinane | Lithiation / Negishi Coupling | 1. s-BuLi, (-)-sparteine (B7772259) 2. ZnCl₂·TMEDA 3. Ph-I, Pd₂(dba)₃, P(2-furyl)₃ | C4-Phenylated oxazinane | 88 | nih.gov |

| N-Boc-1,3-oxazinane | Lithiation / Negishi Coupling | 1. s-BuLi, (-)-sparteine 2. ZnCl₂·TMEDA 3. Ph-I, Pd₂(dba)₃, Xantphos | C5-Phenylated oxazinane | 90 | nih.gov |

| N-Boc-N'-benzyl-piperazine | Lithiation / Alkylation | 1. s-BuLi, TMEDA 2. MeI | C2-Methylated piperazine | 81 | mdpi.com |

Anionic Functionalization of the 1,4-Oxazine Core

Anionic functionalization is a cornerstone strategy for derivatizing the this compound core. This approach relies on the deprotonation of a C-H bond using a strong, non-nucleophilic base to generate a carbanion (typically an organolithium species), which can then be trapped with a wide range of electrophiles. nih.gov The N-Boc group is instrumental in this process; its electron-withdrawing nature acidifies the adjacent C-H protons (at C3 and C5), facilitating their removal. beilstein-journals.org

The standard protocol involves treating the N-Boc-1,4-oxazine with an alkyllithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). This generates a lithiated intermediate that is nucleophilic and can engage in reactions as described in section 4.1.2.

Furthermore, by employing a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, this deprotonation can be rendered enantioselective. nih.govresearchgate.net This powerful technique, known as asymmetric lithiation-trapping, allows for the creation of chiral, functionalized 1,4-oxazine derivatives from an achiral starting material. The configuration of the newly formed stereocenter is determined by the enantiomer of the chiral ligand used. This methodology provides a direct and efficient route to enantiopure substituted 1,4-oxazines, which are valuable building blocks in medicinal chemistry. nih.gov

Selective Transformations and Cleavage of the tert-Butoxycarbonyl Group

The tert-Butoxycarbonyl (Boc) group is prized for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, yet it can be readily removed under specific conditions, allowing for the unmasking of the secondary amine. beilstein-journals.org This deprotection step is often crucial in multi-step syntheses.

Acidic Cleavage: The most common method for Boc group removal is treatment with strong acid. Anhydrous acids are typically used to generate the unstable tert-butyl cation, which is then scavenged. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in a non-nucleophilic solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) are highly effective. rsc.orgresearchgate.net

Mild and Selective Cleavage: For substrates containing other acid-sensitive functional groups, milder deprotection methods have been developed. A notable example is the use of oxalyl chloride in methanol, which generates HCl in situ under gentle conditions, allowing for selective deprotection at room temperature. nih.gov

Thermolytic Cleavage: The N-Boc group can also be removed under neutral conditions through thermolysis. Heating the compound, often at temperatures between 180-185 °C, causes the Boc group to fragment into isobutene and carbon dioxide, releasing the free amine. This method is particularly useful for substrates that are sensitive to both acidic and basic conditions. researchgate.net

Basic Cleavage: While generally stable to base, the Boc group can be cleaved under specific basic conditions, particularly when the nitrogen atom is part of a system that can stabilize a negative charge, such as in dicarbamates or when conjugated to an aromatic or carbonyl system. beilstein-journals.org

Table 3: Selected Methods for the Cleavage of the N-Boc Group

| Reagent(s) | Solvent | Conditions | Characteristics | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Fast, efficient, common; requires scavenging of t-butyl cation. | nih.govmdpi.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | Highly effective, provides the amine as a hydrochloride salt. | rsc.orgresearchgate.net |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild conditions, generates HCl in situ, good for sensitive substrates. | nih.gov |

| Heat (Thermolysis) | Neat or high-boiling solvent | ~180-185 °C | Neutral, avoids acidic or basic reagents. | researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | 70 °C | Selective for activated N-Boc groups (e.g., dicarbamates). | beilstein-journals.org |

Spectroscopic and Structural Elucidation of 4 Tert Butoxycarbonyl 4h 1,4 Oxazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the structural analysis of 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine, offering detailed insights into the electronic environment of its constituent nuclei.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of both the heterocyclic ring and the tert-butoxycarbonyl (Boc) protecting group. Due to restricted rotation around the N-C(O) amide bond, some signals for the ring protons may appear as distinct sets. The protons on the oxazine (B8389632) ring typically present as a complex pattern, while the nine protons of the tert-butyl group give rise to a sharp singlet.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

|---|---|---|---|---|

| Ring Protons (CH=CH) | ~5.2 - 6.8 | m | - | 4H |

| tert-butyl Protons (C(CH₃)₃) | ~1.48 | s | - | 9H |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The analysis distinguishes between the sp²-hybridized carbons of the oxazine ring and the sp³-hybridized carbons of the Boc group. The carbonyl carbon of the Boc group is readily identified by its characteristic downfield shift.

| Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O (Boc) | ~151.8 |

| CH=CH-O | ~126.4 |

| CH=CH-N | ~114.5 |

| (CH₃)₃C -O | ~82.4 |

| (C H₃)₃C-O | ~28.2 |

A fully coupled ¹³C NMR spectrum reveals specific one-bond carbon-hydrogen coupling constants (¹J_CH), which provide further structural confirmation. rsc.org For instance, the C-H coupling constants for the ring carbons adjacent to oxygen and nitrogen are distinct. rsc.org

¹⁴N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the 4H-1,4-oxazine ring. In a study characterizing the parent 1,4-oxazine generated from its N-Boc precursor, the ¹⁴N NMR spectrum showed a distinct signal for the precursor at δ -276 relative to nitromethane (B149229) (MeNO₂). rsc.orgscispace.com This signal remained unchanged over time, in contrast to the signal for the deprotected 1,4-oxazine, confirming its stability under the experimental conditions. rsc.orgscispace.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While HRMS data for the intact this compound is not detailed in the provided references, its application was crucial in confirming the successful generation of its deprotected derivative, the parent 1,4-oxazine. rsc.orgresearchgate.net Following flash vacuum pyrolysis of the N-Boc precursor, HRMS was used to verify the molecular formula of the resulting 1,4-oxazine. rsc.orgresearchgate.net The analysis found a mass-to-charge ratio corresponding to the molecular formula C₄H₅NO, confirming the loss of the tert-butoxycarbonyl group (isobutene and CO₂) and the formation of the fundamental heterocycle. rsc.orgresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

The X-ray crystal structure of this compound reveals significant deviations from the theoretically predicted geometry of a planar parent 1,4-oxazine. rsc.orgrsc.org The six-membered ring is not flat; instead, it adopts a boat-like conformation where the oxygen and nitrogen atoms are displaced from the plane defined by the four carbon atoms. rsc.org

The analysis shows substantially shorter C=C and C–N bond distances compared to theoretical predictions for the unsubstituted ring. rsc.org The nitrogen atom exhibits a distinctly pyramidal geometry, with the sum of the angles around it being approximately 359.8°, indicating a deviation from the ideal 360° for a planar sp² nitrogen. rsc.org

| Parameter | Measured Value (Å) | Description |

|---|---|---|

| C(2)=C(3) Bond Length | 1.325 | Double bond within the oxazine ring |

| C(5)=C(6) Bond Length | 1.320 | Double bond within the oxazine ring |

| N(4)-C(5) Bond Length | 1.401 | Bond between nitrogen and adjacent carbon |

| O(1)-C(2) Bond Length | 1.365 | Bond between oxygen and adjacent carbon |

These structural features highlight the influence of the N-Boc group on the geometry and electronic distribution of the 4H-1,4-oxazine ring system. rsc.org

Conformational Analysis of the 1,4-Oxazine Ring in Crystal Structures

X-ray analysis of crystalline this compound, which was obtained through sublimation, revealed a non-planar conformation for the 4H-1,4-oxazine ring. researchgate.net This deviation from a flat structure is a key feature of its solid-state geometry. The analysis shows a marked difference when compared to theoretically predicted data for the parent 1,4-oxazine, both in terms of bond lengths and the puckering of the ring. researchgate.net Specifically, the oxygen and nitrogen atoms are displaced from the mean plane defined by the four carbon atoms of the ring. researchgate.net

A comparative analysis with another simple, crystallographically characterized derivative, a 3-methoxycarbonyl-1,4-oxazine, highlights the influence of substituents on the ring's conformation. The deviation from planarity in this compound is notable, but significantly less pronounced than in the 3-methoxycarbonyl derivative. rsc.org This suggests that the nature and position of substituents play a crucial role in dictating the degree of ring puckering.

The experimentally determined bond lengths within the 1,4-oxazine ring of the N-Boc derivative also differ from theoretical models of the parent compound. For instance, the C=C and C-N bond distances are found to be substantially shorter in the crystal structure than predicted for unsubstituted 1,4-oxazine. researchgate.net

The detailed findings from the X-ray diffraction analysis are summarized in the tables below, offering a quantitative look at the conformational parameters of the 1,4-oxazine ring in its N-Boc protected form.

Table 1: Comparison of Ring Conformation Parameters

| Compound | Deviation from Planarity | Sum of Angles at Nitrogen |

|---|---|---|

| This compound | Significant | 359.8° |

Table 2: Selected Bond Lengths in this compound Crystal Structure

| Bond | Measured Length (Å) |

|---|---|

| C=C | Shorter than theoretically predicted for parent |

These crystallographic studies are crucial for understanding the structural behavior of 1,4-oxazine derivatives, demonstrating that the ring system is flexible and its conformation is sensitive to the electronic and steric effects of its substituents. The data provides a precise geometric picture that complements spectroscopic and computational analyses.

Computational and Theoretical Chemical Analysis of 4h 1,4 Oxazine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of heterocyclic systems due to its favorable balance of accuracy and computational cost. mdpi.com It is employed to calculate optimized geometries, reaction energies, and various electronic properties to understand the stability and reactivity of molecules like 4H-1,4-oxazine derivatives. ekb.egresearchgate.net

DFT calculations are highly effective in elucidating complex reaction mechanisms by mapping the potential energy surface. This involves identifying and characterizing the structures and energies of reactants, products, transition states, and any intermediates. For instance, DFT has been utilized to analyze the normal- and inverse-electron-demand hetero-Diels-Alder reactions involving related 1,4-oxazinone structures. researchgate.netuq.edu.au These studies establish the relative reactivities and stereochemical outcomes by calculating the activation energies associated with different reaction pathways. researchgate.netuq.edu.au

Through this approach, researchers can predict whether a reaction is kinetically or thermodynamically controlled and how substituents on the 4H-1,4-oxazine ring would influence the reaction's course. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the energetic barriers for reactions can be quantified, providing a theoretical basis for observed reactivity. researchgate.net

The prediction of stereoselectivity is a significant challenge in synthetic chemistry and a key area where computational methods offer valuable guidance. rsc.org DFT calculations can be used to predict the stereochemical outcome of a reaction by comparing the activation energies of the transition states leading to different stereoisomers (enantiomers or diastereomers). The stereoisomer formed via the lower energy transition state is predicted to be the major product. rsc.org

Computational frameworks often combine docking algorithms with molecular dynamics (MD) simulations to sample conformations and predict enantioselectivity. nih.gov For reactions involving 4H-1,4-oxazine systems, theoretical models can assess the facial selectivity of approaching reagents, the conformational preferences of chiral catalysts, and the stability of diastereomeric intermediates. This predictive capability is crucial for the rational design of asymmetric syntheses. rsc.orgarxiv.org

Theoretical calculations are essential for determining the three-dimensional structure of molecules. For the parent 4H-1,4-oxazine, theoretical predictions of its geometric parameters have been made. However, experimental validation is crucial. An X-ray structure determination of 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine, the N-Boc precursor to the parent compound, revealed significant deviations from the theoretically predicted geometry of the unsubstituted 1,4-oxazine. researchgate.netrsc.org

The 4H-1,4-oxazine ring is not planar. In the N-Boc derivative, the nitrogen atom is pyramidal, and the ring adopts a boat-like conformation. researchgate.net A comparison between the experimentally measured geometric parameters for the N-Boc precursor and the theoretically calculated values for the parent 1,4-oxazine highlights these structural differences.

| Parameter | Experimental Value for this compound (Å or °) | Theoretical Value for 1,4-Oxazine (Å or °) |

|---|---|---|

| N4-C3 Bond Length | 1.409 | 1.397 |

| N4-C5 Bond Length | 1.409 | 1.397 |

| C5-C6 Bond Length | 1.328 | 1.341 |

| C6-O1 Bond Length | 1.381 | 1.370 |

| Fold Angle (N-O axis) | 35.5 | 44.5 |

| Fold Angle (C=C axis) | 8.3 | 10.8 |

Data sourced from Aitken et al. researchgate.net

Conformational analysis of related systems, such as 5,6-dihydro-4[H]-oxazines, indicates a preference for a distorted semi-chair conformation. rsc.org Such studies help in understanding the conformational landscape and the relative stabilities of different spatial arrangements of the 4H-1,4-oxazine ring system.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the distribution and energies of molecular orbitals, one can predict how a molecule will interact with other chemical species. youtube.com

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT studies on oxazine (B8389632) derivatives have used FMO analysis to calculate various chemical reactivity descriptors. ekb.egresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap implies higher reactivity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Related to the escaping tendency of electrons from a system. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors are commonly calculated in DFT studies to quantify and compare the reactivity of different molecular systems. researchgate.net

Analysis of the HOMO and LUMO distributions reveals the most likely sites for nucleophilic and electrophilic attack, respectively. For 4H-1,4-oxazine systems, this information is vital for predicting regioselectivity in reactions such as cycloadditions and electrophilic substitutions. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized bond- and lone-pair-based orbitals that align with Lewis structure concepts.

NBO analysis provides detailed information about donor-acceptor interactions, which are key to understanding intramolecular and intermolecular forces. For a molecule like this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair and the π-electrons of the double bonds into adjacent antibonding orbitals. This delocalization contributes to the molecule's stability. The analysis can also shed light on hyperconjugative effects and the nature of bonding within the oxazine ring and the tert-butoxycarbonyl substituent. While specific NBO studies on this exact compound are not widely published, the methodology is broadly applied to heterocyclic systems to understand their electronic properties and aromaticity. researchgate.net

Advanced Computational Conformational Analysis and Potential Energy Surfaces

Computational conformational analysis of this compound is crucial for understanding its three-dimensional structure and stability. The 4H-1,4-oxazine ring is not inherently planar, and the introduction of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom further influences its preferred geometry.

Detailed theoretical studies on the conformational landscape of this compound are not extensively documented in publicly available literature. However, foundational research on the synthesis of the parent 1,4-oxazine compound has provided valuable experimental data on the crystal structure of its N-Boc precursor, which can be compared with theoretical predictions for the parent molecule.

A pivotal study in this area revealed that the X-ray crystal structure of this compound exhibits significant deviations from the theoretically predicted geometric parameters of the unsubstituted 1,4-oxazine. rsc.orgresearchgate.net This suggests that the Boc group has a considerable impact on the ring's conformation.

The potential energy surface (PES) of this compound would describe the energy of the molecule as a function of its geometry. A full exploration of the PES would identify various stable conformers (local minima), transition states for their interconversion, and the energy barriers between them. While a comprehensive PES for this specific molecule is not readily found in the literature, it is expected that the rotation around the N-C(O) bond of the Boc group would be a key feature, leading to different conformers. The 1,4-oxazine ring itself can adopt different puckered conformations, such as boat or twist-boat forms, and the PES would elucidate the relative energies of these structures.

The following table presents a comparison of selected experimental bond lengths and ring shape parameters for this compound (from X-ray crystallography) with theoretical values for the parent 1,4-oxazine. rsc.org This comparison underscores the structural influence of the Boc group.

| Parameter | This compound (Experimental) | 1,4-Oxazine (Theoretical) |

|---|---|---|

| O1-C2 Bond Length (Å) | 1.371 | 1.362 |

| C2-C3 Bond Length (Å) | 1.325 | 1.339 |

| C3-N4 Bond Length (Å) | 1.401 | 1.383 |

| N4-C5 Bond Length (Å) | 1.401 | 1.383 |

| C5-C6 Bond Length (Å) | 1.325 | 1.339 |

| C6-O1 Bond Length (Å) | 1.371 | 1.362 |

| Deviation of O from C4 plane (Å) | 0.149 | 0.033 |

| Deviation of N from C4 plane (Å) | 0.032 | 0.033 |

Prediction of Molecular Reactivity and Identification of Reactive Sites (e.g., Fukui Functions)

The molecular reactivity of this compound can be predicted using computational methods, with Fukui functions being a particularly useful tool derived from density functional theory (DFT). Fukui functions help to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

While specific Fukui function analyses for this compound are not prominent in the literature, the general principles can be applied to predict its reactivity. The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

For practical applications, condensed Fukui functions are often calculated for each atomic site. These functions help in quantifying the reactivity of each atom in the molecule. The relevant Fukui functions are:

f+(r) for nucleophilic attack (measures the ability of a site to accept an electron).

f-(r) for electrophilic attack (measures the ability of a site to donate an electron).

f0(r) for radical attack.

Based on the structure of this compound, a qualitative prediction of reactive sites can be made. The double bonds in the 1,4-oxazine ring (C2=C3 and C5=C6) are electron-rich and would be susceptible to electrophilic attack. The nitrogen and oxygen atoms, with their lone pairs of electrons, also contribute to the nucleophilic character of the molecule. The carbonyl carbon of the Boc group is electrophilic due to the polarization of the C=O bond.

A hypothetical table of condensed Fukui function values for the key atoms in this compound is presented below to illustrate how these indices would quantify the reactivity of different sites. Please note that these are representative values for illustrative purposes, as a specific published study with these calculations was not identified.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| O1 (Oxazine Ring) | Low | High | Medium |

| C2/C6 (C=C) | Medium | High | High |

| C3/C5 (C=C) | Medium | High | High |

| N4 (Oxazine Ring) | Low | Medium | Low |

| C (Carbonyl of Boc) | High | Low | Medium |

| O (Carbonyl of Boc) | Low | High | Medium |

Theoretical Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for the theoretical prediction of various spectroscopic data, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR, the vibrational frequencies in the IR spectrum, and the electronic transitions in the UV-Vis spectrum.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in the assignment of experimental NMR signals. For instance, calculations would predict distinct chemical shifts for the vinylic protons and carbons of the 1,4-oxazine ring, as well as for the protons and carbons of the Boc group.

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, prominent predicted IR bands would include the C=O stretching frequency of the Boc group, C=C stretching of the oxazine ring, and C-O and C-N stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* transitions within the 1,4-oxazine ring).

The following table provides a hypothetical comparison of predicted spectroscopic data for this compound with typical experimental values for similar structures. The predicted values would be obtained from DFT calculations.

| Spectroscopic Data | Predicted Value (Theoretical) | Typical Experimental Range |

|---|---|---|

| ¹H NMR (δ, ppm) - Vinylic Protons | 5.0 - 6.0 | 5.0 - 6.5 |

| ¹³C NMR (δ, ppm) - Vinylic Carbons | 110 - 130 | 110 - 135 |

| ¹³C NMR (δ, ppm) - Carbonyl Carbon (Boc) | 150 - 160 | 150 - 165 |

| IR (cm⁻¹) - C=O Stretch (Boc) | ~1700 | 1690 - 1720 |

| IR (cm⁻¹) - C=C Stretch | ~1650 | 1640 - 1680 |

| UV-Vis (λmax, nm) | 250 - 280 | Dependent on solvent and conjugation |

Applications of 4 Tert Butoxycarbonyl 4h 1,4 Oxazine and Its Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as Versatile Synthetic Intermediates and Enabling Building Blocks for Complex Molecules

4-(tert-Butoxycarbonyl)-4H-1,4-oxazine serves as a pivotal building block in organic synthesis due to the stability conferred by the tert-butoxycarbonyl (Boc) protecting group. This group masks the reactive nitrogen atom of the 1,4-oxazine ring, rendering the molecule sufficiently stable for handling, purification, and further synthetic manipulation. The true utility of this compound lies in its ability to act as a stable precursor to the otherwise elusive parent 1,4-oxazine. rsc.orgscispace.com

The Boc group can be removed under specific conditions, unmasking the reactive 4H-1,4-oxazine core at the desired point in a synthetic sequence. rsc.org This strategy allows for the incorporation of the 1,4-oxazine moiety into more complex molecular architectures that would not withstand the harsh conditions required for the ring's formation from acyclic precursors. Its role is analogous to other N-Boc protected heterocycles, which are widely used in multi-step syntheses to introduce specific heterocyclic frameworks. beilstein-journals.org The stability and predictable reactivity of this compound make it an enabling tool for constructing intricate molecules targeted for pharmaceutical and materials science applications.

Synthesis of Diverse Heterocyclic Systems

The accessibility of the 1,4-oxazine scaffold through its Boc-protected form has facilitated the synthesis of a variety of related heterocyclic structures.

The most direct and significant application of this compound is its role as a precursor to the parent 4H-1,4-oxazine. For years, the parent 1,4-oxazine was considered an unknown and purely theoretical compound due to its inherent instability. rsc.orgchemistryworld.com A breakthrough was achieved when researchers demonstrated that the tert-butoxycarbonyl group could be removed from its N-Boc precursor to generate and spectroscopically characterize the parent heterocycle for the first time. rsc.orgresearchgate.net

The deprotection is typically achieved through Flash Vacuum Pyrolysis (FVP), a thermal method that involves heating the N-Boc precursor. rsc.orgscispace.com This process causes the Boc group to fragment into isobutene and carbon dioxide, releasing the free 1,4-oxazine. researchgate.net While this method provides unprecedented access to the parent compound, the product itself remains highly unstable, decomposing with a half-life of about one hour in solution at room temperature into polymeric materials. rsc.orgscispace.com The ability to generate 1,4-oxazine in situ from a stable precursor is a cornerstone of its modern synthetic utility.

Table 1: Generation of Parent 1,4-Oxazine

| Precursor | Method | Product | Stability | Citation |

|---|

The Boc group in this compound not only stabilizes the ring but also serves as a control element for introducing functional groups. The general strategy of N-Boc protection is a cornerstone of modern heterocyclic chemistry, enabling selective reactions at other positions of the ring. For instance, methodologies developed for the functionalization of related N-Boc heterocycles, such as piperidines and oxazinanes, often involve a directed lithiation step where the Boc group guides metalation to an adjacent carbon atom, followed by quenching with an electrophile. beilstein-journals.orgnih.gov

Applying this principle, this compound can be envisioned as a substrate for creating a library of substituted 1,4-oxazines. After functionalizing the ring, the Boc group can be removed to yield the desired N-unsubstituted derivative. This approach provides a strategic advantage for synthesizing oxazines with specific substitution patterns that are difficult to obtain through direct ring synthesis. Such functionalized oxazines are of interest as potential transthyretin (TTR) amyloid fibril inhibitors, highlighting their relevance in medicinal chemistry. rsc.org

The 1,4-oxazine ring is a core component of many fused heterocyclic systems, such as benzoxazines and pyridooxazines, which are privileged scaffolds in drug discovery. chemrxiv.orgresearchgate.net Benzoxazines, for example, are found in molecules with anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The synthesis of these fused systems often involves complex multi-step sequences.

The availability of a stable 1,4-oxazine synthon like its N-Boc derivative provides a strategic advantage. It can be used in reactions that build the fused aromatic or heteroaromatic ring onto the existing oxazine (B8389632) core. For example, synthetic strategies could involve annulation reactions where the pre-formed oxazine ring is elaborated to create the final fused product. This approach is part of a broader strategy in heterocyclic chemistry known as the "tert-amino effect," where tertiary amine derivatives are used to construct fused ring systems. beilstein-journals.orgnih.gov Access to the 1,4-oxazine core via its stable precursor thus facilitates the exploration of novel fused scaffolds for medicinal chemistry studies. chemrxiv.org

Utilization in Lead-Oriented Synthesis (LOS) and Scaffold Diversification Strategies

Lead-Oriented Synthesis (LOS) is a strategy in drug discovery focused on creating libraries of compounds with favorable physicochemical properties for development into clinical candidates. This approach requires versatile and robust chemical reactions that allow for systematic structural modifications. Similarly, scaffold diversification aims to generate a wide range of structurally related molecules from a common core to explore the chemical space around a biologically active compound. nih.gov

This compound is an ideal starting material for such programs. Its stability allows for its use as a core scaffold upon which various substituents can be introduced. An efficient synthesis starting from an oxazine derivative has been developed to create polycyclic diazinic systems, demonstrating the potential for rapid access to molecular diversity. nih.gov By combining different functionalization reactions with the eventual deprotection of the nitrogen, chemists can generate a large library of 1,4-oxazine derivatives. This library can then be screened for biological activity, enabling the identification of new lead compounds and the optimization of existing ones. The 1,4-oxazine scaffold itself has been identified as a promising framework for inhibitors of transthyretin amyloid fibril formation, a key process in certain types of amyloidosis. rsc.org

Synthesis of Chiral Compounds and Amino Acid Analogues for Biomedical Research

The synthesis of enantiomerically pure compounds is of paramount importance in biomedical research and pharmaceutical development, as the biological activity of a molecule is often dependent on its stereochemistry. Unnatural amino acids, in particular, are valuable building blocks for creating novel peptides and peptidomimetics with enhanced stability and unique biological properties. nih.govprinceton.edu

Heterocyclic scaffolds are frequently used as templates to control stereochemistry during the synthesis of chiral molecules. A notable example is the regio- and enantiodivergent synthesis of β²- and β³-amino acids using a Boc-1,3-oxazinane platform. nih.gov In this strategy, enantioselective lithiation of the Boc-protected ring, guided by a chiral ligand like sparteine, allows for the controlled introduction of substituents at specific positions. Subsequent ring opening yields highly enantioenriched β-amino acids. nih.gov

This powerful strategy can be conceptually extended to this compound. The presence of the Boc group and the defined geometry of the oxazine ring make it a promising candidate for asymmetric synthesis. By applying similar enantioselective functionalization methods, it is conceivable to synthesize novel chiral building blocks and amino acid analogues incorporating the 1,4-oxazine framework. These compounds would be valuable tools for biomedical research, potentially leading to the development of new therapeutic agents and chemical probes. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Structure/Class |

|---|---|

| This compound | N-Boc protected 1,4-oxazine |

| 4H-1,4-Oxazine | Parent heterocycle |

| Benzoxazine (B1645224) | Fused heterocyclic scaffold |

| Pyridooxazine | Fused heterocyclic scaffold |

| Isobutene | Alkene |

| Carbon Dioxide | Gas |

| Sparteine | Chiral ligand |

| β²-amino acid | Amino acid analogue |

| β³-amino acid | Amino acid analogue |

| Piperidine | Saturated heterocycle |

Precursors for Peptidomimetics and Protease Inhibitors

The 1,4-oxazine scaffold is a privileged structure in the design of protease inhibitors due to its ability to serve as a stable, non-peptide mimic of transition states in enzyme-catalyzed peptide bond hydrolysis. The use of this compound as a precursor allows for the controlled, stepwise synthesis of complex peptidomimetic structures. The Boc group provides robust protection of the nitrogen atom, enabling selective modifications at other positions of the ring before its clean removal under acidic conditions to allow for further functionalization, such as peptide coupling.

A significant application of this scaffold is in the development of inhibitors for β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Researchers have developed potent BACE1 inhibitors incorporating a 5-amino-1,4-oxazine headgroup. researchgate.netresearchgate.net In these designs, the 1,4-oxazine ring acts as a bioisostere for a peptide backbone, positioning key functional groups to interact with the catalytic aspartate residues in the BACE1 active site. acs.org Optimization of these 1,4-oxazine derivatives, including the strategic placement of substituents to fine-tune basicity (pKa) and improve pharmacokinetic properties, has led to the identification of orally bioavailable, brain-penetrant lead compounds that demonstrate robust reduction of amyloid-β (Aβ) levels in preclinical models. researchgate.netacs.org

Furthermore, derivatives of the related benzoxazine core, specifically 4H-3,1-benzoxazin-4-ones, have been identified as effective inhibitors of other serine proteases, such as Cathepsin G (CatG). researchgate.net A small library of these compounds yielded inhibitors with micromolar potency and high selectivity over other proteases, highlighting the broad utility of the oxazine framework in designing enzyme inhibitors. researchgate.net The synthesis of such complex derivatives relies on foundational building blocks where protecting group strategies, exemplified by Boc-protected precursors, are essential.

Scaffolds for Glycosidase Inhibitor Research

The structural similarity of the 1,4-oxazine ring to carbohydrate moieties has prompted its investigation as a potential scaffold for glycosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. These inhibitors work by delaying carbohydrate digestion, thereby reducing postprandial hyperglycemia. mdpi.com

Recent research has explored the potential of researchgate.netnih.gov-benzoxazin-3-one derivatives, which are structurally related to 4H-1,4-oxazine, as inhibitors of key diabetes-related enzymes. mdpi.com Through a "click chemistry" approach, a series of complex polyheterocyclic molecules combining the researchgate.netnih.gov-benzoxazin-3-one, 1,2,3-triazole, and isoxazoline (B3343090) moieties were synthesized. mdpi.com

The antidiabetic potential of these novel compounds was evaluated through in silico molecular docking studies against intestinal α-glucosidase. The results revealed that the synthesized molecules could effectively bind to the enzyme's active site. mdpi.com Specifically, compounds 5n and 5e from the study demonstrated the highest binding affinities for intestinal α-glucosidase, with calculated values of -9.9 and -9.6 kcal/mol, respectively. mdpi.com These computational findings suggest that the researchgate.netnih.gov-benzoxazin-3-one core is a promising scaffold for designing new α-glucosidase inhibitors, justifying further investigation and in vitro biological testing. mdpi.com

Precursors for Transthyretin Amyloid Fibril Inhibitor Design

Transthyretin (TTR) amyloidosis is a progressive disease caused by the destabilization and aggregation of the TTR protein into amyloid fibrils. A primary therapeutic strategy involves using small molecules to stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. nih.govnih.gov The 4H-1,4-oxazine scaffold has been successfully employed as a core structure for the rational design of potent TTR amyloid fibril inhibitors. nih.gov

Based on molecular docking analyses of known TTR inhibitors, a series of 2,4,6-triaryl-4H-1,4-oxazines were designed and synthesized. nih.gov The synthesis involves the cyclization of N,N-bis(phenacyl)anilines, a process where a precursor like this compound could serve as a foundational element for building the core heterocycle. The resulting derivatives were evaluated for their ability to inhibit TTR amyloid fibril formation using a fibril formation assay. The research demonstrated that these 4H-1,4-oxazine derivatives significantly inhibit TTR amyloidogenesis. nih.gov

The table below summarizes the inhibitory activity of selected 2,4,6-triaryl-4H-1,4-oxazine derivatives from the study. nih.gov

| Compound | Substituents | Inhibition of TTR Fibril Formation (%) at 7.2 µM |

|---|---|---|

| 5a | R1=H, R2=H | 85.7 |

| 5b | R1=H, R2=Cl | 89.1 |

| 5c | R1=H, R2=F | 86.3 |

| 5d | R1=Cl, R2=H | 91.2 |

| 5f | R1=F, R2=H | 88.6 |

These findings underscore the utility of the 4H-1,4-oxazine scaffold as a robust template for developing novel and effective stabilizers of the TTR tetramer. nih.gov

Utility in CYP121A1 Inhibitor Development

After a thorough review of the provided search results, no scientifically accurate information could be located that specifically links this compound or its direct derivatives to the development of CYP121A1 inhibitors. Research on CYP121A1 inhibitors primarily focuses on azole-based scaffolds such as pyrazoles, imidazoles, and triazoles.

Role in Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Positive Allosteric Modulator Research

The metabotropic glutamate receptor 5 (mGlu5) is a significant target in the central nervous system for treating disorders like schizophrenia. Positive allosteric modulators (PAMs) of mGlu5 are of particular interest as they can enhance the receptor's response to the endogenous ligand glutamate without directly activating it. sci-hub.se

The oxazine scaffold has been incorporated into more complex fused heterocyclic systems to create potent and selective mGlu5 PAMs. A notable example is a series of (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl)(aryl)methanones. sci-hub.se This class of compounds demonstrated high potency, selectivity, and oral bioavailability, leading to the identification of a clinical candidate, VU0409551/JNJ-46778212. sci-hub.se

In this advanced scaffold, the oxazine ring is part of a rigid bicyclic core that correctly orients the attached aryl and phenoxymethyl (B101242) groups for optimal interaction with the allosteric binding site on the mGlu5 receptor. The synthesis of such complex molecules often begins with simpler heterocyclic precursors. A versatile building block like this compound provides a synthetically tractable starting point for the elaboration of such fused systems, allowing for the introduction of diversity and optimization of structure-activity relationships. The success of the oxazolo-pyridine series highlights the value of the oxazine motif in generating novel mGlu5 PAMs with desirable drug-like properties. sci-hub.se

Future Research Directions and Unexplored Avenues for 4 Tert Butoxycarbonyl 4h 1,4 Oxazine Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthetic strategies for 4-(tert-Butoxycarbonyl)-4H-1,4-oxazine, while effective, present opportunities for the development of more sustainable and efficient methodologies. Future research should prioritize the exploration of green chemistry principles to minimize environmental impact and enhance accessibility to this valuable synthon.

Key areas for investigation include:

Catalytic Approaches: The development of catalytic, particularly transition-metal-free, methods for the construction of the 4H-1,4-oxazine core would be a significant advancement. researchgate.net Such approaches could offer milder reaction conditions, broader substrate scope, and reduced waste generation compared to existing multi-step syntheses.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) that assemble the this compound scaffold from simple, readily available starting materials would greatly improve synthetic efficiency. orgsyn.org

Flow Chemistry Synthesis: Continuous flow processes could offer enhanced control over reaction parameters, improved safety profiles for potentially hazardous intermediates, and facile scalability. mdpi.com

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign pathways to the target molecule and its derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound